molecular formula C20H17FN2O3S2 B3397169 4-fluoro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021208-58-1

4-fluoro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3397169
CAS RN: 1021208-58-1
M. Wt: 416.5 g/mol
InChI Key: VDXGVNRVVSVCCY-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It is considered to be a structural alert .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Mechanism of Action

The exact mechanism of action of 4-fluoro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood. However, it is believed to act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, leading to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its potential as a tool for studying protein-protein interactions and enzyme kinetics. Its ability to inhibit certain kinases and receptors makes it a valuable tool for investigating cell signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving 4-fluoro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One direction is the continued investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the exploration of its effects on various biological targets, including kinases and receptors. Additionally, further research could be done to investigate its potential as a tool for studying protein-protein interactions and enzyme kinetics.

Scientific Research Applications

4-fluoro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In pharmacology, it has been studied for its effects on various biological targets, including kinases and receptors. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c1-13-11-15(21)5-7-19(13)28(25,26)22-16-6-4-14-8-9-23(17(14)12-16)20(24)18-3-2-10-27-18/h2-7,10-12,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXGVNRVVSVCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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